![molecular formula C20H17N5O3 B2868570 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide CAS No. 899946-30-6](/img/structure/B2868570.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives to evaluate their anticancer properties. For instance, Al-Sanea et al. (2020) synthesized different aryloxy groups attached to the pyrimidine ring, finding one compound with appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020). Another study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, revealing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative showing the most activity (El-Morsy et al., 2017).
Synthesis Methodologies
Research has also been conducted on the synthesis of pyrazolo[3,4-d]pyrimidine analogues, which include potent antitumor agents. Taylor and Patel (1992) prepared several pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent, with one compound showing in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Antimicrobial Activity
Bondock et al. (2008) utilized 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for the synthesis of new heterocycles, which were tested and evaluated as antimicrobial agents, highlighting the potential for developing new antimicrobial drugs (Bondock et al., 2008).
TSPO Ligands
A study focused on the synthesis and in vitro biological evaluation of novel pyrazolo[1,5-a]pyrimidines as TSPO ligands, which are recognized as early biomarkers of neuroinflammatory processes. The compounds displayed subnanomolar affinity for the TSPO, comparable to that of known ligands, indicating their potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit anticancer activity . They are known to interact with various cancer cell lines .
Mode of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect various signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
Compounds with similar structures have been reported to be orally bioavailable , suggesting that they can be absorbed and distributed in the body effectively.
Result of Action
Similar compounds have been reported to exhibit anticancer activity, suggesting that they may inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-6-5-9-16(10-14)28-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVILQLZQHYGUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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